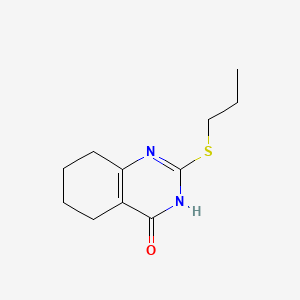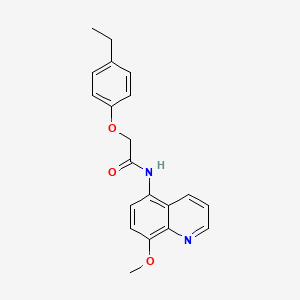
2-(Propylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Propylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is an organic compound with a unique structure that combines a quinazolinone core with a propylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one typically involves the reaction of a quinazolinone derivative with a propylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a halogenated quinazolinone reacts with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.
化学反应分析
Types of Reactions
2-(Propylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the propylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
科学研究应用
2-(Propylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(Propylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The propylsulfanyl group can enhance the compound’s binding affinity and specificity for its target.
相似化合物的比较
Similar Compounds
- 2-(Methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
- 2-(Ethylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
- 2-(Butylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
Uniqueness
2-(Propylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is unique due to the specific length and structure of its propylsulfanyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propylsulfanyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
属性
分子式 |
C11H16N2OS |
|---|---|
分子量 |
224.32 g/mol |
IUPAC 名称 |
2-propylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H16N2OS/c1-2-7-15-11-12-9-6-4-3-5-8(9)10(14)13-11/h2-7H2,1H3,(H,12,13,14) |
InChI 键 |
QLMUHQMRJZXVBW-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NC2=C(CCCC2)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11324536.png)

![5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11324547.png)
![2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)phenyl methyl ether](/img/structure/B11324558.png)
![N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(furan-2-YL)methyl]acetamide](/img/structure/B11324567.png)
![3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11324570.png)
![8-(3-ethoxy-4-hydroxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11324579.png)

![4-chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B11324593.png)
![N-{2-[2,2-Dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B11324594.png)
![2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11324597.png)
![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3-methoxy-N-methylbenzamide](/img/structure/B11324605.png)
![N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-fluorobenzamide](/img/structure/B11324611.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324623.png)
